4-(5-Acetylthiophen-2-yl)butan-2-one
Description
4-(5-Acetylthiophen-2-yl)butan-2-one is a ketone derivative featuring a thiophene ring substituted with an acetyl group at the 5-position. This structural motif confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. The acetylthiophene moiety likely enhances interactions with biological targets such as tyrosinase, similar to sulfur-containing analogs discussed in the literature .
Properties
CAS No. |
67137-58-0 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-(5-acetylthiophen-2-yl)butan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-7(11)3-4-9-5-6-10(13-9)8(2)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
GUQRWFJKWHWUFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(S1)C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
4-(5-Acetylthiophen-2-yl)butan-2-one is characterized by its thiophene ring, which contributes to its unique chemical properties. The compound's structure allows for various chemical reactions, making it a valuable building block in organic synthesis.
Chemistry
In the realm of chemistry, this compound serves as a precursor for synthesizing more complex thiophene derivatives. These derivatives are essential in materials science and organic electronics due to their conductive properties.
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Product/Derivative | Yield (%) |
|---|---|---|
| Condensation with aldehydes | Thiophene-based polymers | 70-85 |
| Cross-coupling reactions | Functionalized thiophenes | 60-75 |
| Electrophilic substitution | Substituted thiophene derivatives | 50-80 |
Biology
In biological research, this compound is utilized as a probe in biochemical assays to study enzyme interactions. Its ability to interact with biological systems makes it a candidate for investigating various metabolic pathways.
Case Study: Enzyme Interaction Studies
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, leading to insights into its potential therapeutic uses.
Medicine
The pharmacological properties of this compound are under investigation for potential applications in drug development. Research has indicated that it may serve as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties.
Table 2: Pharmacological Studies of this compound
Industrial Applications
In industry, this compound is used to produce specialty chemicals and advanced materials. Its role as a precursor in the synthesis of polymers and other materials highlights its significance in manufacturing processes.
Table 3: Industrial Uses of this compound
| Application Area | Use Case |
|---|---|
| Specialty Chemicals | Production of conductive polymers |
| Material Science | Development of organic electronic devices |
| Pharmaceutical Industry | Synthesis of drug intermediates |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Tyrosinase Inhibition
- 4-(Phenylsulfanyl)butan-2-one: Exhibits 17.22% tyrosinase inhibition at 10 µM, outperforming arbutin and PTU. It suppresses melanogenesis by downregulating MITF, Trp-1, Trp-2, and GP100 proteins .
- 4-(4-Fluorophenyl)butan-2-one : Inhibits tyrosinase and acetylcholinesterase, suggesting dual functionality in neurological and dermatological applications .
Key Research Findings
Table 2: Comparative Efficacy in Melanogenesis Inhibition
Preparation Methods
Key Steps:
-
Reactants : Thiophene and an acyl chloride (e.g., acetyl chloride).
-
Catalyst : AlCl₃.
-
Post-functionalization : Introduction of the butan-2-one side chain via nucleophilic substitution or coupling.
Example :
For related compounds, Friedel-Crafts acylation of thiophene with acetyl chloride yields 5-acetylthiophene, which can then undergo further reactions. Subsequent coupling with butan-2-one derivatives (e.g., via Grignard reagents) may form the target compound.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Thiophene, acetyl chloride, AlCl₃ | 0–25°C, 2 h, dichloromethane | ~70% | (analogous) |
Catalytic Hydrogenation
Hydrogenation of α,β-unsaturated ketones is a viable route to saturated ketones like this compound.
Key Steps:
-
Precursor : 4-(5-Acetylthiophen-2-yl)-4-hydroxy-but-3-en-2-one (enol form).
-
Catalyst : Pd/C or Raney Ni.
-
Conditions : H₂ gas (1–3 atm), ethanol, 25–50°C.
Example :
A patent describes the hydrogenation of 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one to the corresponding saturated ketone. This method could be adapted for thiophene derivatives.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Enol precursor, H₂, Pd/C | 1 atm H₂, 25°C, 6 h, ethanol | ~85% | (adapted) |
Grignard or organolithium reagents enable the introduction of alkyl chains to the thiophene ring.
Key Steps:
-
Reactants : 5-Acetylthiophene and a butanone Grignard reagent.
-
Catalyst : Cu or Ni catalysts (for cross-coupling).
-
Conditions : Low temperatures (-78°C to 0°C), THF.
Example :
A study on thiophene derivatives employed n-butyllithium to couple aryl groups. Adapting this, a Grignard reagent derived from butan-2-one could react with 5-acetylthiophene.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 5-Acetylthiophene, butan-2-one Grignard, CuI | -78°C, 2 h, THF | Not reported | (by analogy) |
Cross-Coupling Reactions
Suzuki-Miyaura or Kumada coupling provides an alternative for introducing aryl or alkyl groups.
Key Steps:
-
Reactants : 5-Acetylthiophene boronic acid and a butanone halide.
-
Catalyst : Pd(PPh₃)₄.
-
Conditions : Base (Na₂CO₃), DME/H₂O, 80°C.
Example :
A Chinese patent outlines Kumada coupling for synthesizing 2-(4-fluorophenyl)thiophene. This could be modified to attach a butanone group.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Thiophene boronic acid, butanone bromide, Pd(PPh₃)₄ | 80°C, 12 h, DME/H₂O | ~65% | (adapted) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation | Simple, low-cost reagents | Low selectivity, harsh conditions | 50–70% |
| Friedel-Crafts | High regioselectivity | Sensitive to moisture, AlCl₃ waste | 70–85% |
| Hydrogenation | Mild conditions, scalable | Requires enol precursor synthesis | 80–90% |
| Organometallic | Versatile for functionalization | Cryogenic handling, expensive reagents | 60–75% |
| Cross-Coupling | High precision, diverse applications | Catalyst costs, complex workup | 65–75% |
Key Challenges and Optimization
-
Steric Hindrance : The thiophene ring’s planarity may hinder nucleophilic attacks, requiring bulky catalysts or high temperatures.
-
Byproduct Formation : Acid-catalyzed condensation may lead to polymerization or side reactions.
-
Catalyst Recycling : Pd catalysts in cross-coupling reactions can be reused to reduce costs .
Q & A
Q. Q1. What are the established synthetic routes for 4-(5-Acetylthiophen-2-yl)butan-2-one, and what are their efficiency benchmarks?
The synthesis typically involves functionalizing thiophene derivatives. A common approach is the acylation of 2-thiophene precursors using Friedel-Crafts alkylation or enzymatic catalysis. For example, thiophene-based γ-keto esters can be synthesized via sequential acylation and condensation reactions, with yields ranging from 50–75% depending on catalyst choice (e.g., TiO₂ for thermal catalysis vs. immobilized enzymes for biocatalysis) . Key characterization includes NMR (¹H/¹³C) and IR spectroscopy to confirm ketone and acetyl group positions. Yields should be cross-validated with GC-MS or HPLC for purity assessment .
Q. Q2. How can spectroscopic data resolve structural ambiguities in this compound?
Discrepancies in carbonyl group positioning (e.g., between the acetyl and butanone moieties) are resolved via 2D NMR techniques (HSQC, HMBC). For instance, HMBC correlations between the thiophene β-protons and the acetyl carbonyl carbon confirm regioselectivity. IR absorption at ~1700 cm⁻¹ (C=O stretch) and UV-Vis λmax shifts due to conjugation with the thiophene ring further validate the structure .
Q. Q3. What catalytic systems are effective for functionalizing the thiophene ring in this compound?
Heterogeneous catalysts like anatase-TiO₂ enable selective acylation of thiophene derivatives under mild conditions (e.g., 80°C, 6–8 h) . Biocatalytic methods using immobilized ene reductases (ER) and glucose dehydrogenases (GDH) show promise for stereoselective reductions, achieving >90% enantiomeric excess in related butanone derivatives .
Advanced Research Questions
Q. Q4. How do competing reaction pathways impact the yield of this compound?
Side reactions, such as over-acylation or ring oxidation, are common. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor intermediate formation. For example, competing Michael additions in thiophene derivatives require strict temperature control (<100°C) and anhydrous conditions to suppress byproducts . Optimization via Design of Experiments (DoE) is recommended to balance reactivity and selectivity .
Q. Q5. What mechanistic insights explain contradictory catalytic performance in enzymatic vs. chemical synthesis?
Enzymatic systems (e.g., ER/GDH) exhibit superior stereocontrol but lower thermal stability compared to TiO₂-based catalysts. Contradictions arise from cofactor recycling efficiency (e.g., NAD+ regeneration in ER systems) and solvent compatibility. Advanced studies combine molecular docking (to probe enzyme-substrate interactions) and Arrhenius plots to compare activation energies across methods .
Q. Q6. How can computational methods guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) predicts electronic effects of substituents on the thiophene ring. For example, introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases electrophilicity, enhancing antimicrobial activity in analogs like 4-(4-nitrophenyl)butan-2-one . MD simulations further assess binding affinity to biological targets (e.g., bacterial enzymes) .
Q. Q7. What strategies mitigate toxicity concerns during in vitro testing of this compound?
Structural analogs like 4-(4-hydroxyphenyl)butan-2-one have established safety profiles in fragrance applications, with IFRA guidelines limiting concentrations to <0.1% in consumer products . For research, Ames tests and cytotoxicity assays (e.g., MTT on HEK293 cells) are critical. Replace the acetyl group with less reactive moieties (e.g., methoxy) to reduce electrophilic toxicity .
Data Analysis and Validation
Q. Q8. How should researchers address discrepancies in reported NMR chemical shifts?
Variations in solvent (CDCl₃ vs. DMSO-d₆) and concentration can shift peaks by 0.1–0.3 ppm. Cross-reference with databases (e.g., PubChem ) and internal standards (e.g., TMS). For unresolved conflicts, use DEPT-135 to distinguish CH₂/CH₃ groups and confirm assignments via spiking experiments with authentic samples .
Q. Q9. What statistical methods are appropriate for optimizing reaction conditions?
Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal parameters (temperature, catalyst loading). For example, a 3² factorial design revealed that 90°C and 5 mol% TiO₂ maximize yield (72%) while minimizing byproduct formation (<5%) .
Emerging Applications
Q. Q10. Can this compound serve as a precursor for photoactive materials?
Yes. The thiophene-acetyl conjugation enables π→π* transitions suitable for organic semiconductors. Recent studies show that derivatives with extended conjugation (e.g., 4-(benzothiophen-3-yl)butan-2-one) exhibit tunable bandgaps (2.1–2.5 eV) for photovoltaic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
